![molecular formula C21H16N2O2 B2406216 2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 149550-57-2](/img/structure/B2406216.png)
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
“2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile” is a chemical compound with the linear formula C21H16N2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear formula of C21H16N2O2 . The compound has a molecular weight of 328.374 .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 560.5±50.0 °C at 760 mmHg, and a flash point of 292.8±30.1 °C . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. The crystal structure of a similar compound, ethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, has been analyzed . This research can provide valuable insights into the properties and behavior of the compound .
Cancer Research
Research has indicated that pyran-based heterocycles, which include compounds like 2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, can be effective in shrinking ovarian cancer and controlling symptoms . This suggests potential applications in the field of oncology .
Synthesis of Pyridine and Chromene Derivatives
The compound has been used in the synthesis of pyridine and chromene derivatives . These derivatives have a wide range of therapeutic applications, including antimalarial, anti-bacterial, anti-fungal, anti-tubercular, anti-tumor, anti-cancer, anti-HIV, anti-protozoal, anti-inflammatory, anti-oxidant, and anti-hypertensive activities .
Green Chemistry
The compound has been synthesized using a green method, which is free of toxic solvents . This represents an environmentally friendly approach to chemical synthesis .
Nanocatalyst Promotion
The compound has been used in the promotion of nanocatalysts . This involves a one-pot synthesis of 2-amino-4H-chromene derivatives via a three-component reaction .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds have shown activity against certain bacteria and fungi .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth of certain bacteria and fungi .
Biochemical Pathways
Similar compounds are known to interfere with the normal functioning of certain bacteria and fungi, leading to their inhibition .
Result of Action
Similar compounds have been shown to inhibit the growth of certain bacteria and fungi .
properties
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-24-15-7-4-6-14(11-15)19-17-10-9-13-5-2-3-8-16(13)20(17)25-21(23)18(19)12-22/h2-11,19H,23H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOAGEFZQCHUSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
CAS RN |
149550-57-2 |
Source
|
Record name | 2-AMINO-4-(3-METHOXYPHENYL)-4H-BENZO(H)CHROMENE-3-CARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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